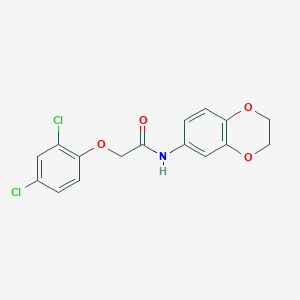![molecular formula C17H16BrNO4 B214961 [2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate](/img/structure/B214961.png)
[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as Bromoacetyl salicylamide and is a derivative of salicylic acid.
Mecanismo De Acción
The mechanism of action of [2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate involves the generation of ROS in cells, which leads to oxidative stress and subsequent cell death. This compound also inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the detection of ROS in cells and tissues. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate in lab experiments include its high sensitivity and selectivity for ROS detection, its potential as an anti-tumor agent, and its ability to inhibit inflammation. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For the research on [2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate include the development of new drugs based on its structure for the treatment of various diseases, the investigation of its potential as a diagnostic tool for the detection of ROS in vivo, and the determination of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, [2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate is a synthetic compound that has potential applications in various fields of scientific research. Its ability to detect ROS, inhibit inflammation, and induce apoptosis in cancer cells makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of [2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate involves the reaction of 4-bromo-2-methylaniline with ethyl bromoacetate to form the intermediate product, which is then reacted with salicylic acid to obtain the final product. This process has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It has also been used as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. Furthermore, this compound has been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases.
Propiedades
Nombre del producto |
[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate |
|---|---|
Fórmula molecular |
C17H16BrNO4 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
[2-(4-bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate |
InChI |
InChI=1S/C17H16BrNO4/c1-11-9-12(18)7-8-14(11)19-16(20)10-23-17(21)13-5-3-4-6-15(13)22-2/h3-9H,10H2,1-2H3,(H,19,20) |
Clave InChI |
MPFRQTZZLZDGBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)



![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
